2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone
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Overview
Description
2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is a synthetic organic compound with the molecular formula C₁₃H₁₄ClNOS. This compound features a chloroacetyl group attached to a pyrrole ring, which is further substituted with a thiophene moiety. The presence of both pyrrole and thiophene rings makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethylthiophene and pyrrole derivatives.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically conducted at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloroacetyl group, converting it into an alcohol or amine derivative.
Substitution: The chloro group in the chloroacetyl moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound for understanding the interactions between small molecules and proteins.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both pyrrole and thiophene rings suggests that it could exhibit bioactivity, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways involved can vary based on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone: Lacks the dimethyl substitution on the thiophene ring.
1-(2,5-Dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone: Does not have the chloro group.
2-Chloro-1-(1H-pyrrol-3-yl)-ethanone: Lacks the thiophene moiety.
Uniqueness
The unique combination of the chloroacetyl group, pyrrole ring, and dimethyl-substituted thiophene ring in 2-Chloro-1-(2,5-dimethyl-1-thiophen-2-ylmethyl-1H-pyrrol-3-yl)-ethanone provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-9-6-12(13(16)7-14)10(2)15(9)8-11-4-3-5-17-11/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDUFJLWYZATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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